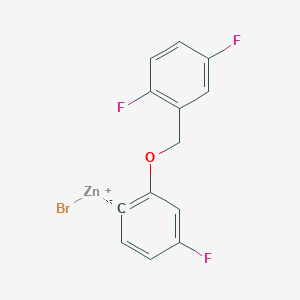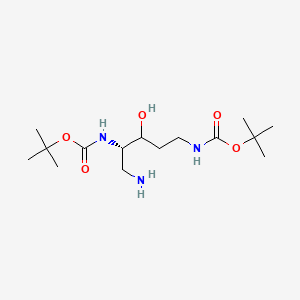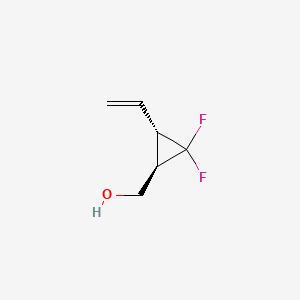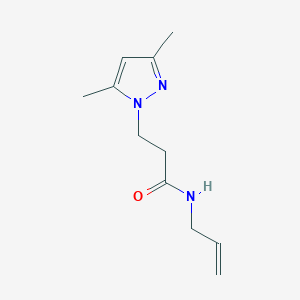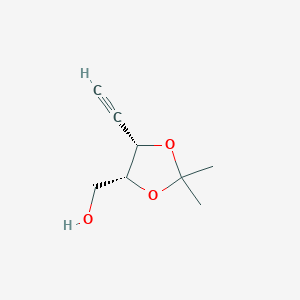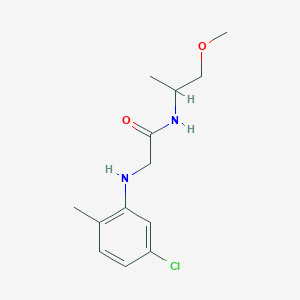
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, an amino group, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 1-methoxypropan-2-amine.
Reaction Conditions: The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide linkage.
Purification: The product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to carry out the reaction under controlled temperature and pressure conditions.
Catalysts: Catalysts may be employed to increase the reaction rate and yield.
Purification: Industrial purification methods such as distillation, crystallization, and filtration are used to obtain the final product.
化学反应分析
Types of Reactions
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium iodide, potassium fluoride.
Major Products
Oxidation Products: N-oxides.
Reduction Products: Amines.
Substitution Products: Compounds with different halogen or functional group substitutions.
科学研究应用
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical intermediate or active ingredient.
Biological Studies: The compound can be used in studies to understand its biological activity and interactions with biomolecules.
Materials Science: It may be explored for its properties in the development of new materials or coatings.
作用机制
The mechanism of action of 2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may influence biochemical pathways related to its functional groups, such as amide hydrolysis or halogen interactions.
相似化合物的比较
Similar Compounds
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxyethyl)acetamide: Similar structure with a different alkyl group.
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)propionamide: Similar structure with a different acyl group.
Uniqueness
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
属性
分子式 |
C13H19ClN2O2 |
|---|---|
分子量 |
270.75 g/mol |
IUPAC 名称 |
2-(5-chloro-2-methylanilino)-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C13H19ClN2O2/c1-9-4-5-11(14)6-12(9)15-7-13(17)16-10(2)8-18-3/h4-6,10,15H,7-8H2,1-3H3,(H,16,17) |
InChI 键 |
UHDDOZFPOIPKTA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)NCC(=O)NC(C)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


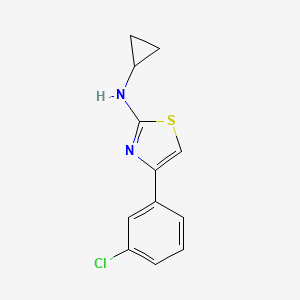
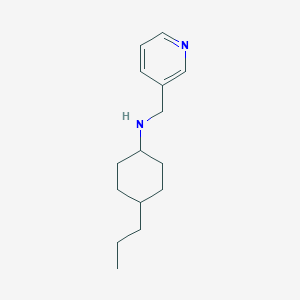
![Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B14896678.png)
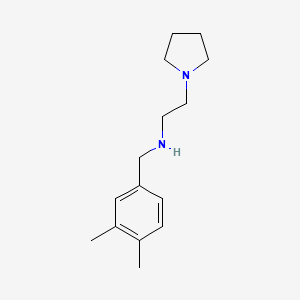
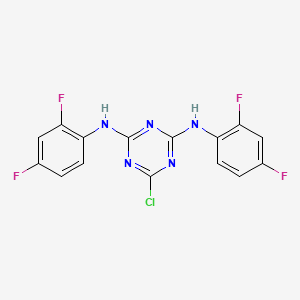
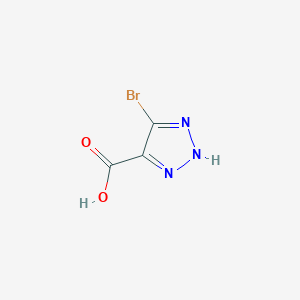
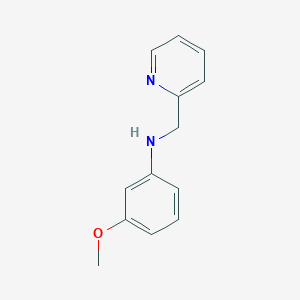
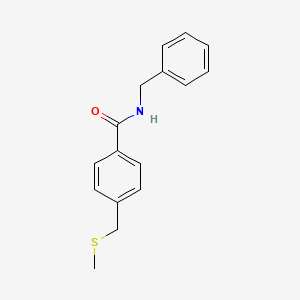
![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B14896717.png)
